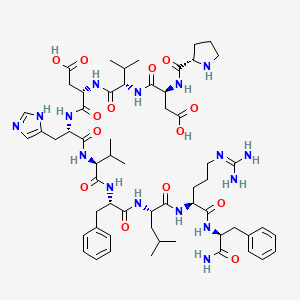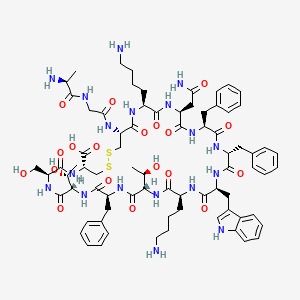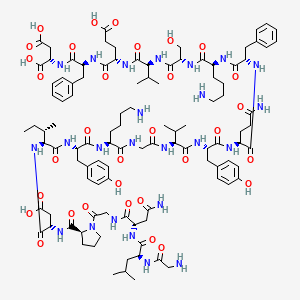![molecular formula C21H18ClF2N5O3 B12394005 (1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AB-506 is an orally administered inhibitor specifically targeting the hepatitis B virus (HBV) core protein to obstruct HBV replication. It achieves this by binding to the HBV core protein, accelerating capsid assembly, and hindering the encapsidation of HBV pre-genomic RNA (pgRNA) . This compound is part of a class of capsid assembly modulators that disrupt the viral life cycle by accelerating the formation of nucleocapsids, which cannot produce relaxed circular DNA (rcDNA) and subsequently cannot produce infectious virions .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for AB-506 involve several steps, including the functionalization of specific chemical groups to enhance its efficacy as a capsid assembly modulator. The industrial production methods for AB-506 are designed to ensure high purity and yield, although specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
AB-506 undergoes various chemical reactions, primarily focusing on its interaction with the HBV core protein. The compound binds to the core protein, accelerating capsid assembly and inhibiting the encapsidation of HBV pgRNA . Common reagents and conditions used in these reactions include biochemical assays of capsid assembly and thermal shift assays using differential scanning fluorimetry . The major products formed from these reactions are non-infectious nucleocapsids that cannot produce rcDNA .
Wissenschaftliche Forschungsanwendungen
AB-506 has significant scientific research applications, particularly in the field of chronic hepatitis B (CHB) research. It has shown potent in vivo activity in a hydrodynamic injection (HDI) mouse model of HBV, substantially reducing liver HBV DNA even at low doses . The compound is being evaluated for advancement into clinical development due to its promising antiviral properties . Additionally, AB-506 can be used in various biochemical and virological studies to understand the mechanisms of HBV replication and capsid assembly .
Wirkmechanismus
The mechanism of action of AB-506 involves its binding to the HBV core protein at the dimer-dimer interface, similar to other known capsid inhibitors . This binding accelerates capsid assembly and inhibits the encapsidation of HBV pgRNA, thereby preventing the production of rcDNA and infectious virions . The molecular targets and pathways involved include the HBV core protein and the capsid assembly process .
Vergleich Mit ähnlichen Verbindungen
AB-506 is part of a class of capsid assembly modulators that includes other compounds such as NVR 3-778, ABI-H0731, and JNJ-56136379 . Compared to these compounds, AB-506 has shown improved pharmacokinetic properties, including better absorption and lower clearance . Its unique ability to accelerate capsid assembly and inhibit pgRNA encapsidation makes it a valuable addition to the arsenal of antiviral agents targeting HBV .
Eigenschaften
Molekularformel |
C21H18ClF2N5O3 |
|---|---|
Molekulargewicht |
461.8 g/mol |
IUPAC-Name |
(1-methyl-1,2,4-triazol-3-yl)methyl N-[(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C21H18ClF2N5O3/c1-29-10-25-18(28-29)9-32-21(31)27-17-7-4-12-13(3-6-16(24)19(12)17)20(30)26-11-2-5-15(23)14(22)8-11/h2-3,5-6,8,10,17H,4,7,9H2,1H3,(H,26,30)(H,27,31)/t17-/m0/s1 |
InChI-Schlüssel |
DMJDVZSGLNPLSS-KRWDZBQOSA-N |
Isomerische SMILES |
CN1C=NC(=N1)COC(=O)N[C@H]2CCC3=C(C=CC(=C23)F)C(=O)NC4=CC(=C(C=C4)F)Cl |
Kanonische SMILES |
CN1C=NC(=N1)COC(=O)NC2CCC3=C(C=CC(=C23)F)C(=O)NC4=CC(=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


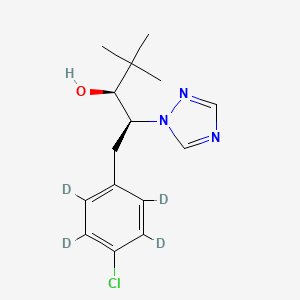
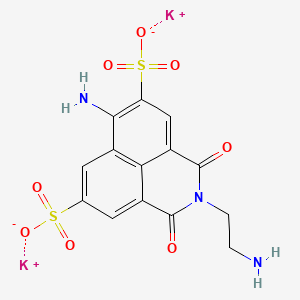
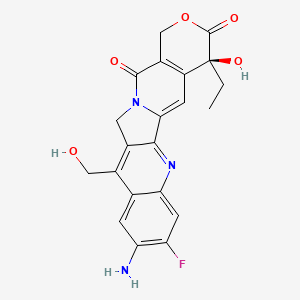
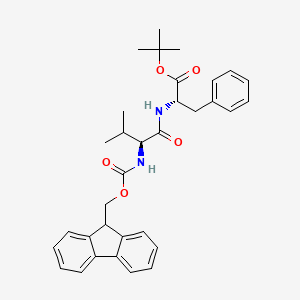
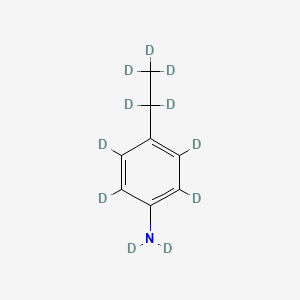
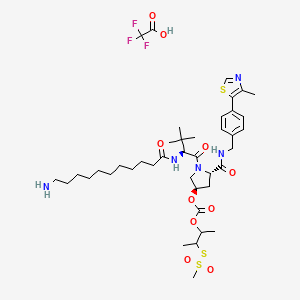
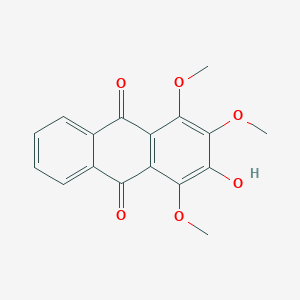
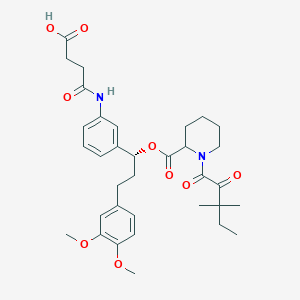
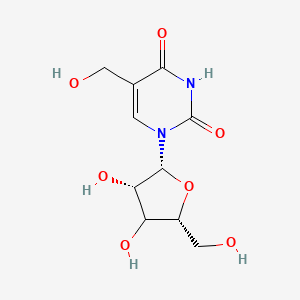
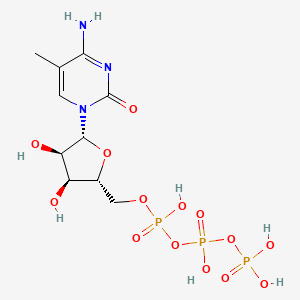
![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
